JNK-IN-21

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

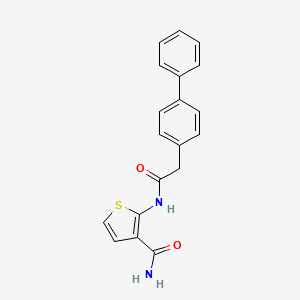

C19H16N2O2S |

|---|---|

分子量 |

336.4 g/mol |

IUPAC名 |

2-[[2-(4-phenylphenyl)acetyl]amino]thiophene-3-carboxamide |

InChI |

InChI=1S/C19H16N2O2S/c20-18(23)16-10-11-24-19(16)21-17(22)12-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-11H,12H2,(H2,20,23)(H,21,22) |

InChIキー |

YYXUXBGOPPLOIM-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=C(C=CS3)C(=O)N |

製品の起源 |

United States |

Foundational & Exploratory

The Enigmatic Profile of JNK-IN-21: A Search for a Mechanism of Action

Despite a comprehensive search of publicly available scientific literature and chemical databases, detailed information regarding the specific c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-21, remains elusive. This lack of data precludes the creation of an in-depth technical guide on its mechanism of action, as critical details regarding its biochemical and cellular activity are not publicly documented.

While vendor information identifies this compound, also referred to as Compound 62, as a JNK-1 inhibitor, essential quantitative data, such as IC50 or Ki values, which are fundamental for characterizing the potency and affinity of an inhibitor, are not provided[1]. Furthermore, there is no available information to classify its mechanism of inhibition—whether it is ATP-competitive, non-competitive, or irreversible—nor are there any published studies detailing its selectivity profile across the broader human kinome.

The JNK signaling pathway is a critical regulator of numerous cellular processes, including inflammation, apoptosis, and cell proliferation.[2][3] As such, JNK inhibitors are of significant interest to researchers in various fields, from oncology to neurodegenerative diseases.[2][4] The pathway is a complex cascade involving multiple upstream kinases (MAP3Ks and MAP2Ks) that converge to activate the three JNK isoforms: JNK1, JNK2, and JNK3. These isoforms can have distinct and sometimes opposing roles in cellular signaling, making the development of isoform-selective inhibitors a key goal in the field.

In the absence of specific data for this compound, a generalized overview of JNK inhibition can be presented. JNK inhibitors can be broadly categorized based on their mechanism of action. The majority are ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of the kinase. Others may function through different mechanisms, such as allosteric inhibition or by disrupting the interaction between JNK and its scaffolding proteins, like JIP1 (JNK-interacting protein-1).

A complete understanding of a specific inhibitor like this compound would necessitate a series of standard biochemical and cell-based assays.

Standard Experimental Workflow for Characterizing a Novel JNK Inhibitor

To elucidate the mechanism of action of a novel JNK inhibitor, a typical experimental workflow would be as follows:

References

In-depth Technical Guide: The Non-ATP Site JNK Inhibitor JNK-IN-21

A comprehensive analysis of JNK-IN-21, a targeted inhibitor of the c-Jun N-terminal kinase, for researchers, scientists, and drug development professionals.

Introduction

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to a variety of stress signals, including inflammatory cytokines, ultraviolet radiation, and osmotic shock. The JNK signaling pathway is implicated in a wide array of physiological and pathological processes, ranging from apoptosis and inflammation to neurodegenerative diseases and cancer. Consequently, the development of potent and selective JNK inhibitors has been a significant focus of therapeutic research. While many inhibitors target the highly conserved ATP-binding site of kinases, this can lead to off-target effects and a lack of selectivity. A more recent and promising approach involves the development of inhibitors that bind to non-ATP competitive sites, offering the potential for greater specificity. This guide focuses on this compound, a non-ATP site inhibitor of JNK.

Core Concepts of JNK Inhibition

The JNK signaling cascade involves a three-tiered system of kinases: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the JNK MAP kinase itself. Upon activation by upstream stimuli, JNKs phosphorylate a range of substrate proteins, including the transcription factor c-Jun, which in turn regulates the expression of genes involved in various cellular processes.

Inhibition of the JNK pathway can be achieved through several mechanisms:

-

ATP-Competitive Inhibition: Small molecules that bind to the ATP pocket of JNK, preventing the binding of ATP and thus inhibiting the phosphotransferase reaction.

-

Non-ATP Site (Allosteric) Inhibition: Inhibitors that bind to a site on the kinase distinct from the ATP-binding pocket. This can induce a conformational change in the enzyme that prevents its activation or substrate binding.

-

Substrate-Competitive Inhibition: Molecules that compete with the protein substrate for binding to the kinase's docking site.

Non-ATP site inhibitors, such as this compound, are of particular interest due to their potential for higher selectivity among the closely related JNK isoforms (JNK1, JNK2, and JNK3) and across the broader human kinome.

This compound: A Profile

This compound has been identified as an inhibitor of JNK1.[1] As a non-ATP site inhibitor, its mechanism of action is presumed to involve binding to an allosteric site on the JNK1 protein, thereby preventing its catalytic activity. This mode of inhibition is advantageous for achieving isoform selectivity and reducing the likelihood of off-target effects that are common with ATP-competitive inhibitors.

Quantitative Data Summary

A thorough review of publicly available data did not yield specific quantitative metrics such as IC50, Ki, or other binding affinity values for this compound. This information is crucial for a detailed understanding of its potency and for comparing it with other JNK inhibitors. The available information identifies it as "Compound 62" and a "JNK-1 inhibitor" without providing further biochemical or cellular characterization data.[1]

Signaling Pathway Context

This compound, by inhibiting JNK1, is expected to modulate the downstream effects of the JNK signaling pathway. The canonical JNK pathway is initiated by various stress stimuli, leading to the activation of a MAPKKK (e.g., MEKK1, ASK1) which then phosphorylates and activates a MAPKK (MKK4 or MKK7). These MAPKKs, in turn, dually phosphorylate a threonine and a tyrosine residue in the activation loop of JNK, leading to its activation. Activated JNK then phosphorylates its substrates, most notably the transcription factor c-Jun.

Below is a diagram illustrating the canonical JNK signaling pathway and the putative point of inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the characterization and use of this compound are not currently available in the public domain. However, a general workflow for evaluating a novel JNK inhibitor would typically involve the following assays:

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified JNK1.

Methodology:

-

Reagents and Materials:

-

Recombinant human JNK1 enzyme.

-

JNK substrate (e.g., recombinant c-Jun or a peptide substrate like GST-c-Jun (1-79)).

-

ATP (with [γ-³²P]ATP for radiometric assays or unlabeled ATP for antibody-based detection).

-

This compound at various concentrations.

-

Kinase assay buffer.

-

96-well plates.

-

Phosphorimager or Western blotting equipment.

-

-

Procedure (Radiometric):

-

Prepare a reaction mixture containing kinase buffer, recombinant JNK1, and the JNK substrate in each well of a 96-well plate.

-

Add this compound at a range of concentrations to the wells. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP).

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

-

Wash the paper to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a phosphorimager.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

-

Cellular Assay: Inhibition of c-Jun Phosphorylation

Objective: To assess the ability of this compound to inhibit JNK1 activity within a cellular context.

Methodology:

-

Reagents and Materials:

-

A suitable cell line (e.g., HeLa or HEK293 cells).

-

JNK activator (e.g., anisomycin or UV radiation).

-

This compound at various concentrations.

-

Cell lysis buffer.

-

Antibodies: anti-phospho-c-Jun (Ser63), anti-total-c-Jun, and a loading control (e.g., anti-GAPDH).

-

SDS-PAGE and Western blotting equipment.

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with a JNK activator (e.g., anisomycin) for a short period (e.g., 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Resolve equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with the primary antibodies (anti-phospho-c-Jun, anti-total-c-Jun, anti-GAPDH).

-

Incubate with the appropriate secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the extent of c-Jun phosphorylation inhibition.

-

The following diagram outlines a typical experimental workflow for inhibitor characterization.

Conclusion and Future Directions

This compound is identified as a non-ATP site inhibitor of JNK1. This class of inhibitors holds significant promise for the development of selective therapeutics targeting the JNK signaling pathway. However, the publicly available information on this compound is currently very limited. To fully understand its potential, further studies are required to:

-

Elucidate its precise binding site on JNK1 through structural biology studies (e.g., X-ray crystallography or cryo-EM).

-

Determine its in vitro potency (IC50) against all JNK isoforms and a broad panel of other kinases to establish its selectivity profile.

-

Characterize its cellular activity (EC50) and its effects on downstream signaling events.

-

Evaluate its pharmacokinetic and pharmacodynamic properties in preclinical in vivo models of diseases where JNK1 is implicated, such as inflammatory disorders or certain cancers.

The generation of this data will be essential to validate this compound as a valuable research tool and to assess its potential as a lead compound for drug development.

References

Allosteric Modulation of JNK1 by JNK-IN-21: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Investigation Report: Compound JNK-IN-21

Extensive searches of publicly available scientific literature and databases have been conducted to gather information regarding the allosteric modulation of c-Jun N-terminal kinase 1 (JNK1) by a compound designated as this compound. Despite a comprehensive search strategy, no specific data, experimental protocols, or publications directly referencing "this compound" have been identified.

This suggests that "this compound" may be an internal compound designation not yet disclosed in the public domain, a very recent discovery that has not been published, or potentially an incorrect identifier.

Therefore, this guide will proceed by providing a detailed overview of the principles of allosteric modulation of JNK1, utilizing data and protocols from well-characterized allosteric JNK inhibitors as illustrative examples. This will serve as a foundational document for understanding the mechanisms and experimental approaches relevant to the study of novel allosteric JNK1 modulators.

Introduction to JNK1 and Allosteric Inhibition

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are key players in cellular responses to stress signals, regulating processes such as inflammation, apoptosis, and cell differentiation.[1][2][3] The JNK family consists of three isoforms (JNK1, JNK2, and JNK3) encoded by three separate genes, with further diversity arising from alternative splicing.[1][4] JNK1 and JNK2 are ubiquitously expressed, while JNK3 is found predominantly in the brain, heart, and testes.

Traditional kinase inhibitors are often ATP-competitive, targeting the highly conserved ATP-binding pocket. This can lead to challenges in achieving selectivity against other kinases. Allosteric inhibitors, in contrast, bind to a site on the kinase that is distinct from the ATP-binding pocket. This binding event induces a conformational change in the protein that modulates its activity. Allosteric sites are generally less conserved than ATP-binding sites, offering the potential for developing highly selective inhibitors.

For JNK1, a key allosteric site is the D-recruitment site (DRS), which is utilized by interacting proteins such as scaffold proteins (e.g., JIP1), upstream kinases (e.g., MKK4 and MKK7), and downstream substrates. Modulation of this site can influence the conformation of the ATP-binding pocket and the phosphorylation state of the activation loop, thereby regulating JNK1 activity.

The JNK1 Signaling Pathway and Points of Allosteric Intervention

The JNK signaling cascade is a multi-tiered pathway. It is typically initiated by cellular stress or cytokine signaling, leading to the activation of a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K), MKK4 or MKK7. These MAP2Ks then dually phosphorylate JNK1 on threonine and tyrosine residues within its activation loop, leading to its activation. Activated JNK1 can then phosphorylate a variety of transcription factors, such as c-Jun, leading to changes in gene expression.

Allosteric inhibitors can intervene at several points in this pathway. By binding to the D-recruitment site on JNK1, an allosteric inhibitor can:

-

Prevent the binding of upstream activating kinases (MKK4/MKK7).

-

Inhibit the interaction with scaffold proteins like JIP1, which are crucial for efficient signal transduction.

-

Block the binding of downstream substrates.

-

Induce a conformational change that renders the kinase in an inactive state, incapable of binding ATP or phosphorylating substrates effectively.

Below is a generalized representation of the JNK1 signaling pathway and the potential site of action for an allosteric inhibitor.

Caption: A simplified diagram of the JNK1 signaling cascade.

Quantitative Data for Characterized JNK Allosteric Modulators

While no data is available for this compound, the following table summarizes quantitative data for other known JNK inhibitors that act allosterically or at sites other than the ATP pocket. This data is provided to illustrate the typical potency and selectivity profiles of such compounds.

| Compound | Target(s) | Assay Type | IC50 / Kd | Selectivity Notes | Reference |

| pepJIP1 | JNK1 | Isothermal Titration Calorimetry (ITC) | Kd = 0.42 µM | Selective for JNK over p38 and ERK | |

| BI-78D3 | JNK1/2 | Isothermal Titration Calorimetry (ITC) | Kd = 0.28 µM (for JNK2) | Substrate-competitive inhibitor | |

| IQ-1 | JNKs | Cytokine Production Assay (LPS-stimulated) | IC50 = 0.25 µM (TNF-α) | Also inhibits other kinases at higher concentrations | |

| IQ-3 | JNK3 > JNK1/2 | Kinase Binding Assay | Kd = 66 nM (JNK3) | Specific inhibitor of the JNK family |

Experimental Protocols for Characterizing Allosteric JNK1 Inhibitors

The following are detailed, generalized protocols for key experiments used to characterize allosteric JNK1 inhibitors. These protocols are based on methodologies reported in the literature for similar compounds.

JNK1 Kinase Activity Assay (Radiometric Filter Binding Assay)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by JNK1.

Materials:

-

Active recombinant JNK1 enzyme

-

GST-c-Jun (1-79) substrate

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP

-

Test compound (e.g., this compound) dissolved in DMSO

-

Phosphocellulose filter plates

-

Phosphoric acid wash buffer

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, GST-c-Jun substrate, and active JNK1 enzyme.

-

Add the test compound at various concentrations (typically a serial dilution). Include a DMSO-only control (vehicle) and a no-enzyme control (background).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated GST-c-Jun will bind to the filter.

-

Wash the filter plate multiple times with phosphoric acid wash buffer to remove unincorporated [γ-³²P]ATP.

-

Dry the filter plate and add a scintillant.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for a radiometric JNK1 kinase activity assay.

JNK1 Binding Assay (Fluorescence Polarization)

This assay directly measures the binding of a fluorescently labeled ligand to JNK1 and can be used in a competition format to determine the binding affinity of an unlabeled test compound.

Materials:

-

Recombinant JNK1 protein

-

Fluorescently labeled tracer that binds to the allosteric site of JNK1

-

Binding assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

-

Test compound (e.g., this compound) dissolved in DMSO

-

384-well black plates

-

Fluorescence polarization plate reader

Procedure:

-

Add the binding assay buffer to the wells of a 384-well plate.

-

Add the test compound at various concentrations. Include a DMSO-only control.

-

Add the fluorescently labeled tracer to all wells at a fixed concentration.

-

Add the JNK1 protein to initiate the binding reaction.

-

Incubate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).

-

Measure the fluorescence polarization in each well using a plate reader.

-

The displacement of the fluorescent tracer by the test compound will result in a decrease in fluorescence polarization.

-

Calculate the Ki or IC50 value by fitting the competition data to a suitable binding model.

Cellular Assay for JNK1 Inhibition (Western Blotting for Phospho-c-Jun)

This assay assesses the ability of a compound to inhibit JNK1 activity within a cellular context by measuring the phosphorylation of its direct downstream target, c-Jun.

Materials:

-

Cell line (e.g., HeLa or HEK293)

-

Cell culture medium and supplements

-

JNK activator (e.g., Anisomycin or UV radiation)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-c-Jun (Ser63), anti-total-c-Jun, anti-JNK1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a JNK activator (e.g., Anisomycin) for a short period (e.g., 30 minutes) to induce JNK1 activity and c-Jun phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against phospho-c-Jun.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total c-Jun, JNK1, and a loading control (e.g., β-actin) to ensure equal protein loading and to confirm that the inhibitor does not affect total protein levels.

-

Quantify the band intensities to determine the dose-dependent inhibition of c-Jun phosphorylation.

Caption: Workflow for a cellular assay of JNK1 inhibition.

Mechanism of Allosteric Inhibition of JNK1

The binding of an allosteric inhibitor to the D-recruitment site of JNK1 can induce a series of conformational changes that lead to inhibition. Structural studies of JNK1 in complex with the JIP1 peptide (pepJIP1) have provided insights into this mechanism. Binding of pepJIP1 to the docking groove induces a hinge motion between the N- and C-terminal domains of JNK1. This movement distorts the ATP-binding cleft, thereby reducing the affinity of the kinase for ATP and inhibiting its catalytic activity. A similar mechanism is likely employed by small-molecule allosteric inhibitors that target this site.

The diagram below illustrates the logical relationship of how an allosteric inhibitor can affect JNK1 function.

References

An In-depth Technical Guide to the Binding of Covalent Inhibitors to Inactive JNK1

Disclaimer: Extensive searches for a specific compound designated "JNK-IN-21" did not yield any publically available scientific literature or data. Therefore, this guide will focus on the well-characterized, structurally related class of covalent inhibitors that bind to the inactive conformation of c-Jun N-terminal kinase 1 (JNK1). The principles, experimental methodologies, and data presented here are based on representative molecules from this class, such as JNK-IN-8, and serve as a comprehensive technical framework for understanding this mode of inhibition.

This guide is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of JNK1 inhibition.

Introduction to JNK Signaling and Covalent Inhibition

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key regulators of cellular responses to stress stimuli, including cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1] The JNK signaling cascade is implicated in a wide array of physiological and pathological processes, from neuronal function and immune responses to cancer and inflammatory diseases.[2][3] There are three main JNK genes (JNK1, JNK2, and JNK3) that produce at least ten different protein isoforms through alternative splicing.[4] JNK1 and JNK2 are ubiquitously expressed, while JNK3 is found predominantly in the brain, heart, and testes.[4]

Activation of JNKs occurs via a three-tiered kinase cascade, culminating in the dual phosphorylation of threonine and tyrosine residues within a conserved TPY motif in the activation loop by the upstream kinases MKK4 and MKK7. Once activated, JNKs phosphorylate a variety of downstream substrates, including the transcription factor c-Jun, leading to the regulation of gene expression and subsequent cellular responses like apoptosis, inflammation, and proliferation.

Targeting JNKs with small molecule inhibitors has been a major focus of drug discovery efforts. Covalent inhibitors, which form a permanent bond with their target protein, offer potential advantages in terms of potency and duration of action. A particularly interesting class of covalent JNK inhibitors are those that bind to the inactive, or "DFG-out," conformation of the kinase. This approach can offer enhanced selectivity by exploiting a less conserved pocket compared to the highly conserved ATP-binding site of active kinases.

Mechanism of Covalent Inhibition of Inactive JNK1

The covalent inhibitors discussed in this guide are designed to target a non-catalytic cysteine residue located near the ATP-binding pocket of JNK. In the case of JNK1, this is typically Cys116. These inhibitors generally consist of a scaffold that recognizes the inactive conformation of the kinase and a reactive electrophilic group, often an acrylamide, that forms a covalent bond with the thiol group of the cysteine.

The binding process can be conceptualized as a two-step mechanism:

-

Reversible Binding: The inhibitor initially binds non-covalently to a hydrophobic pocket in the inactive JNK1. This binding is driven by shape complementarity and non-covalent interactions such as hydrogen bonds and van der Waals forces.

-

Covalent Bond Formation: Once the inhibitor is correctly oriented within the binding pocket, the electrophilic warhead is positioned in close proximity to the target cysteine residue, facilitating a Michael addition reaction. This results in the formation of an irreversible covalent bond.

This covalent modification locks the kinase in an inactive state, preventing it from adopting the active conformation required for ATP binding and catalysis.

Quantitative Data on Covalent JNK Inhibitor Binding

The following table summarizes the inhibitory potencies of a representative covalent JNK inhibitor, JNK-IN-8, against the three JNK isoforms.

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| JNK-IN-8 | JNK1 | 4.7 | Kinase Assay | |

| JNK-IN-8 | JNK2 | 18.7 | Kinase Assay | |

| JNK-IN-8 | JNK3 | 1 | Kinase Assay |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Protein Expression and Purification of JNK1

Recombinant human JNK1 can be expressed in E. coli and purified for use in binding and activity assays.

-

Expression: A plasmid encoding for human JNK1, often with an N-terminal affinity tag (e.g., 6x-His or GST), is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Cell Culture and Induction: The bacteria are grown in a rich medium (e.g., LB broth) at 37°C to an optimal density (OD600 of ~0.6-0.8). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight.

-

Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme, DNase I, and protease inhibitors. The cells are then lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The cell lysate is cleared by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or glutathione-sepharose for GST-tagged proteins).

-

Purification: The column is washed extensively to remove non-specifically bound proteins. The JNK1 protein is then eluted using a specific competitor (e.g., imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).

-

Further Purification: The eluted protein may be further purified by size-exclusion chromatography to remove aggregates and ensure a homogenous protein preparation. The purity of the protein is assessed by SDS-PAGE.

In Vitro Kinase Activity Assay

The inhibitory activity of compounds against JNK1 can be determined using an in vitro kinase assay.

-

Reaction Mixture: A reaction mixture is prepared in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The mixture contains purified inactive JNK1, a JNK substrate (e.g., a peptide derived from c-Jun or ATF2), and ATP.

-

Inhibitor Addition: The test compound, serially diluted in DMSO, is added to the reaction mixture. A DMSO-only control is included.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific time.

-

Detection of Phosphorylation: The extent of substrate phosphorylation is measured. This can be done using various methods:

-

Radioactive Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate by autoradiography or scintillation counting.

-

Antibody-Based Detection (e.g., ELISA or TR-FRET): Using a phospho-specific antibody that recognizes the phosphorylated substrate. In a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a europium-labeled anti-tag antibody (recognizing a tag on the kinase) and an Alexa Fluor 647-conjugated tracer that binds to the kinase are used. Inhibition is measured by the displacement of the tracer, leading to a decrease in the FRET signal.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of inhibitor binding to JNK1.

-

Sample Preparation: Purified inactive JNK1 is dialyzed extensively against the ITC buffer. The inhibitor is dissolved in the same dialysis buffer.

-

ITC Experiment: The JNK1 solution is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe.

-

Titration: A series of small injections of the inhibitor solution are made into the JNK1 solution. The heat change associated with each injection is measured.

-

Data Analysis: The resulting data (a plot of heat change per injection versus the molar ratio of inhibitor to protein) is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

X-ray Crystallography

Determining the co-crystal structure of an inhibitor bound to JNK1 provides invaluable insights into the binding mode at an atomic level.

-

Protein Crystallization: Purified inactive JNK1 is concentrated and mixed with a crystallization solution containing precipitants (e.g., polyethylene glycol), buffers, and salts. The mixture is set up for crystallization using methods like sitting-drop or hanging-drop vapor diffusion.

-

Co-crystallization or Soaking: The inhibitor can be introduced either by co-crystallizing it with JNK1 or by soaking pre-formed JNK1 crystals in a solution containing the inhibitor.

-

X-ray Diffraction: The protein-inhibitor complex crystals are cryo-cooled and exposed to a high-intensity X-ray beam. The diffraction pattern is collected.

-

Structure Determination: The diffraction data is processed, and the three-dimensional electron density map is calculated. The atomic model of the JNK1-inhibitor complex is then built into the electron density map and refined.

Visualizations

JNK Signaling Pathway

Caption: The JNK signaling cascade and the point of intervention by a covalent inhibitor targeting inactive JNK1.

Experimental Workflow for Inhibitor Characterization

Caption: A typical experimental workflow for the characterization of a novel covalent JNK1 inhibitor.

Logical Relationship of Covalent Binding

Caption: The two-step mechanism of covalent inhibitor binding to inactive JNK1.

References

- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

- 2. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 - PMC [pmc.ncbi.nlm.nih.gov]

JNK-IN-21: An In-Depth Technical Guide to a Covalent Probe for JNK Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a multitude of cellular processes, including inflammation, apoptosis, cell proliferation, and differentiation.[1] As members of the mitogen-activated protein kinase (MAPK) family, JNKs are activated in response to a wide array of stress stimuli, such as inflammatory cytokines, ultraviolet radiation, and oxidative stress. The JNK signaling cascade is a tiered pathway involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MKK), and finally JNK itself.[2] Dysregulation of the JNK signaling pathway is implicated in a variety of human diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making it an attractive target for therapeutic intervention.[3][4]

JNK-IN-21 belongs to a class of covalent inhibitors designed to irreversibly bind to a conserved cysteine residue within the ATP-binding site of JNK isoforms. This mode of action offers high potency and prolonged target engagement, making such compounds valuable tools for elucidating the complex roles of JNK signaling in health and disease. This technical guide provides a comprehensive overview of the role of this compound and its class of inhibitors in studying JNK signaling, including its mechanism of action, quantitative data for related compounds, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Covalent Inhibition of JNK

This compound and its analogs are irreversible inhibitors that function by forming a covalent bond with a specific, non-catalytic cysteine residue located in the ATP-binding pocket of JNK kinases.[5] In JNK1 and JNK2, this residue is Cysteine 116, while in JNK3, it is Cysteine 154. The inhibitor is designed with an electrophilic "warhead," typically an acrylamide group, which reacts with the sulfhydryl group of the cysteine residue. This covalent modification physically blocks the ATP-binding site, thereby preventing the kinase from phosphorylating its downstream substrates.

The formation of this covalent bond leads to sustained inhibition of JNK activity, which is a key advantage for studying signaling pathways where transient inhibition might not be sufficient to observe a biological effect. The specificity of these inhibitors is determined by the non-covalent interactions between the inhibitor scaffold and the amino acid residues lining the ATP-binding pocket, which position the electrophilic warhead in close proximity to the target cysteine.

Below is a diagram illustrating the covalent inhibition mechanism.

Caption: Covalent inhibition of JNK by this compound.

Quantitative Data

Table 1: Biochemical Inhibitory Activity of a Representative Covalent JNK Inhibitor (JNK-IN-8)

| Target | IC50 (nM) |

| JNK1 | 4.67 |

| JNK2 | 18.7 |

| JNK3 | 0.98 |

Table 2: Kinase Selectivity Profile of a Covalent JNK Inhibitor (YL5084)

| Kinase | kinact/KI (M-1s-1) |

| JNK1 | 335 |

| JNK2 | 7166 |

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity and effects of JNK inhibitors like this compound. These protocols are generalized from established methods and should be optimized for specific cell lines and experimental conditions.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified JNK isoforms.

Materials:

-

Recombinant active JNK1, JNK2, or JNK3

-

JNK substrate (e.g., GST-c-Jun)

-

This compound (or other test compounds)

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

96-well plates

-

Plate reader for luminescence or fluorescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the kinase assay buffer, recombinant JNK enzyme, and the JNK substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate for a predetermined time (e.g., 30 minutes) at 30°C to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate for a specific time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, ELISA, or radioactivity).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for an in vitro kinase assay.

Western Blot for Phospho-c-Jun

This assay determines the ability of this compound to inhibit JNK signaling in a cellular context by measuring the phosphorylation of its direct downstream target, c-Jun.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293)

-

This compound

-

JNK activator (e.g., Anisomycin, UV radiation)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total-c-Jun, anti-total-JNK, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with a JNK activator for a specified time (e.g., 30 minutes with anisomycin).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal.

-

Strip the membrane and re-probe for total c-Jun, total JNK, and the loading control to ensure equal loading and to assess total protein levels.

Caption: Workflow for Western Blotting.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of JNK inhibition by this compound on cell viability and proliferation.

Materials:

-

Cell line of interest

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control.

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

JNK Signaling Pathway

The JNK signaling pathway is a complex network of protein kinases that transmits extracellular signals to elicit a cellular response. The pathway is initiated by a variety of stress signals that activate a MAP3K. The activated MAP3K then phosphorylates and activates a MAP2K (MKK4 or MKK7), which in turn dually phosphorylates JNK on threonine and tyrosine residues within its activation loop. Activated JNK can then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, including c-Jun, ATF2, and p53, thereby modulating gene expression and cellular fate.

Caption: A simplified diagram of the JNK signaling pathway.

Conclusion

This compound and its class of covalent inhibitors represent powerful chemical tools for the investigation of JNK signaling. Their irreversible mechanism of action provides sustained and potent inhibition, enabling researchers to dissect the intricate roles of JNKs in various physiological and pathological processes. While specific data for this compound is still emerging, the information available for closely related compounds provides a strong foundation for its application. The experimental protocols detailed in this guide offer a starting point for researchers to characterize the effects of this compound in their specific systems of interest. The continued development and application of such selective chemical probes will undoubtedly further our understanding of JNK biology and its potential as a therapeutic target.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Signal transduction - JNK pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 3. A “Ligand First” Approach toward Selective, Covalent JNK2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

A Technical Guide to Investigating JNK1 Isoform Specificity Using Covalent Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The JNK Signaling Pathway and the Challenge of Isoform Specificity

The c-Jun N-terminal kinases (JNKs), also known as stress-activated protein kinases (SAPKs), are critical members of the mitogen-activated protein kinase (MAPK) family.[1][2] They are activated by a wide array of environmental stresses, including inflammatory cytokines, UV radiation, and oxidative stress, playing a pivotal role in regulating cellular processes like apoptosis, inflammation, cell proliferation, and differentiation.[1][2][3]

The JNK family comprises three distinct genes that, through alternative splicing, produce ten different protein isoforms:

-

JNK1 and JNK2: Ubiquitously expressed and involved in a wide range of cellular processes. Interestingly, they can have opposing functions; for instance, JNK1 is often considered pro-apoptotic, while JNK2 can be pro-survival, depending on the cellular context.

-

JNK3: Primarily expressed in the brain, heart, and testes, making it a key target for neurodegenerative diseases.

The high degree of sequence homology (>95%) within the ATP-binding sites of JNK1, JNK2, and JNK3 presents a significant challenge for the development of highly selective small molecule inhibitors. Covalent inhibitors, which form a permanent bond with their target protein, offer a powerful strategy to achieve high potency and selectivity, providing invaluable tools for dissecting the distinct biological roles of each isoform.

This guide focuses on the use of JNK-IN-8, a potent and selective covalent pan-JNK inhibitor, as a chemical probe to investigate JNK1-specific functions. JNK-IN-8 irreversibly binds to a conserved cysteine residue near the ATP-binding pocket of all three JNK isoforms, effectively shutting down their kinase activity.

JNK Signaling Pathway Overview

The JNK signaling cascade is a multi-tiered pathway. It is initiated by various stress signals that activate a MAP Kinase Kinase Kinase (MAP3K), such as MEKK1-4 or MLK. These kinases then phosphorylate and activate a MAP Kinase Kinase (MAP2K), specifically MKK4 and MKK7. Activated MKK4/7, in turn, dually phosphorylates JNK on specific threonine and tyrosine residues (Thr183/Tyr185), leading to its activation. Activated JNK then translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, most notably c-Jun, a component of the AP-1 complex.

Figure 1: Simplified JNK signaling cascade and the point of inhibition by JNK-IN-8.

Quantitative Data: JNK-IN-8 Inhibitory Activity

JNK-IN-8 is a potent inhibitor of all three JNK isoforms. Its covalent mechanism allows it to achieve low nanomolar efficacy both in biochemical assays and in cells.

| Target Kinase | Biochemical IC₅₀ (nM) | Cellular EC₅₀ (nM) (A375 cells) |

| JNK1 | 4.7 | - |

| JNK2 | 18.7 | - |

| JNK3 | 1.0 | - |

| p-c-Jun | - | 338 |

Table 1: Summary of reported inhibitory concentrations for JNK-IN-8. The biochemical IC₅₀ represents the concentration required to inhibit 50% of the kinase activity in a purified enzyme assay. The cellular EC₅₀ represents the effective concentration required to inhibit the phosphorylation of the JNK substrate c-Jun by 50% in A375 cells.

Experimental Protocols

To investigate JNK1 specificity, a combination of in vitro and cell-based assays is essential.

In Vitro Kinase Assay: Determining IC₅₀ Against JNK Isoforms

This protocol determines the potency of an inhibitor against purified JNK1, JNK2, and JNK3 enzymes. The ADP-Glo™ Kinase Assay is a common method that measures ADP production, which is directly correlated with kinase activity.

References

Foundational Research on Covalent JNK Inhibition: A Technical Guide on JNK-IN-8

Disclaimer: Foundational research data specifically for a compound designated "JNK-IN-21" is not available in the public domain. This technical guide will focus on JNK-IN-8 , a well-characterized, foundational, and selective covalent inhibitor of c-Jun N-terminal kinases (JNKs). It is presumed that JNK-IN-8 serves as a representative molecule for the core research and methodologies in this class of inhibitors.

This document provides an in-depth overview of the core foundational research on JNK-IN-8, a potent and selective irreversible pan-JNK inhibitor.[1][2] It is intended for researchers, scientists, and drug development professionals interested in the mechanism, quantitative profile, and experimental validation of covalent JNK inhibitors.

The JNK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to stress stimuli such as inflammatory cytokines, UV radiation, and heat shock.[1] The JNK signaling cascade is a three-tiered system involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK protein itself (MAPK).[3] Upon activation by stimuli, a MAP3K (e.g., ASK1, MEKK1) phosphorylates and activates a MAP2K (MKK4 or MKK7). These MAP2Ks then dually phosphorylate JNK on conserved threonine and tyrosine residues within its activation loop, leading to JNK activation.

Activated JNKs phosphorylate a variety of downstream substrates, most notably the transcription factor c-Jun at serines 63 and 73, which enhances its transcriptional activity. This pathway regulates diverse cellular processes, including inflammation, apoptosis, cell proliferation, and differentiation. Dysregulation of JNK signaling is implicated in various diseases, including cancer and neurodegenerative disorders.

JNK-IN-8: Mechanism of Action

JNK-IN-8 is a selective, irreversible inhibitor of all three JNK isoforms. It functions by forming a covalent bond with a conserved cysteine residue located near the ATP-binding pocket (Cys116 in JNK1/JNK2 and Cys154 in JNK3). The inhibitor contains an acrylamide "warhead" that undergoes a Michael addition reaction with the nucleophilic thiol group of the cysteine residue. This covalent modification is irreversible and effectively blocks the kinase's ability to bind ATP and phosphorylate its substrates. X-ray crystallography studies of similar compounds show that JNK-IN-8 adopts an L-shaped, type I binding conformation to access the target cysteine.

Quantitative Data

JNK-IN-8 demonstrates high potency against JNK isoforms in biochemical assays and effectively inhibits JNK signaling in cellular contexts.

| Assay Type | Target | Value | Cell Line / Conditions |

| Biochemical IC₅₀ | JNK1 | 4.7 nM | Cell-free kinase assay |

| JNK2 | 18.7 nM | Cell-free kinase assay | |

| JNK3 | 1.0 nM | Cell-free kinase assay | |

| Cellular EC₅₀ | p-c-Jun Inhibition | 338 nM | A375 cells |

| p-c-Jun Inhibition | 486 nM | HeLa cells | |

| Kinase Selectivity | MNK2, Fms | >10-fold selectivity over JNKs | KinomeScan profiling |

| c-Kit, Met, PDGFRβ | No significant inhibition | KinomeScan profiling |

Table 1: Potency and Selectivity of JNK-IN-8. Data compiled from multiple sources.

Experimental Protocols

The foundational research on JNK-IN-8 relies on a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.

This assay measures the direct inhibitory effect of JNK-IN-8 on the enzymatic activity of purified JNK.

-

Objective: To determine the IC₅₀ value of JNK-IN-8 against JNK isoforms.

-

Methodology:

-

Reagents: Recombinant active JNK1, JNK2, or JNK3 enzyme; kinase assay buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT); ATP; and a JNK substrate such as recombinant GST-c-Jun (residues 1-89).

-

Procedure:

-

The JNK enzyme is incubated with varying concentrations of JNK-IN-8 in the kinase assay buffer.

-

The kinase reaction is initiated by adding the substrate (GST-c-Jun) and ATP. For radiometric assays, γ-³²P-labeled ATP is used.

-

The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is terminated by adding SDS-PAGE loading buffer.

-

-

Detection:

-

Radiometric: Reaction products are separated by SDS-PAGE, transferred to a membrane, and phosphorylation is detected by autoradiography.

-

Luminescence (e.g., ADP-Glo™): The amount of ADP produced is measured. ADP is converted to ATP, which generates a luminescent signal via luciferase. This signal is inversely proportional to the inhibitor's potency.

-

ELISA/Western Blot: Phosphorylation of the substrate is detected using a phospho-specific antibody (e.g., anti-phospho-c-Jun Ser63).

-

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

This assay validates the inhibitor's activity within a biological system by measuring the phosphorylation of JNK's primary downstream target, c-Jun.

-

Objective: To determine the cellular potency (EC₅₀) of JNK-IN-8.

-

Methodology:

-

Cell Culture: A suitable cell line (e.g., HeLa, A375, or HEK293) is cultured.

-

Procedure:

-

Cells are pre-treated with various concentrations of JNK-IN-8 for a specified duration (e.g., 1-3 hours).

-

The JNK pathway is stimulated using an agonist like anisomycin, IL-1β, or EGF.

-

Following stimulation, cells are harvested and lysed.

-

-

Detection:

-

Cell lysates are separated by SDS-PAGE and transferred to a membrane.

-

Western blotting is performed using a primary antibody specific for phosphorylated c-Jun (Ser63) and a primary antibody for total c-Jun as a loading control.

-

Bands are visualized using a secondary antibody conjugated to HRP and a chemiluminescent substrate.

-

-

Data Analysis: Band intensities are quantified, and the EC₅₀ is determined by plotting the inhibition of c-Jun phosphorylation against the inhibitor concentration.

-

This experiment provides direct evidence of the irreversible, covalent binding mechanism.

-

Objective: To confirm that JNK-IN-8 forms a covalent adduct with the JNK protein.

-

Methodology:

-

Incubation: Recombinant JNK protein is incubated with an excess of JNK-IN-8 (or a close analog) to ensure complete labeling. A control sample with DMSO is prepared in parallel.

-

Intact Protein Analysis:

-

The samples are analyzed by electrospray ionization mass spectrometry (ESI-MS).

-

The resulting spectra are deconvoluted to determine the intact mass of the protein.

-

Covalent binding is confirmed by observing a mass increase in the JNK-IN-8-treated sample that corresponds to the molecular weight of the inhibitor.

-

-

Peptide Mapping (to identify binding site):

-

The labeled protein is digested into smaller peptides using a protease like trypsin.

-

The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The resulting fragmentation data is searched to identify the specific peptide containing the cysteine residue that has been modified by JNK-IN-8.

-

-

Conclusion

JNK-IN-8 stands as a pivotal tool compound in the study of JNK signaling. Its high potency, selectivity, and well-defined covalent mechanism of action make it invaluable for interrogating the biological functions of JNKs. The experimental protocols detailed herein represent the standard methodologies for characterizing this and other covalent kinase inhibitors, providing a robust framework for future research and development in this area.

References

Probing the Cellular Landscape: A Technical Guide to the Effects of JNK Inhibition by JNK-IN-8

Introduction to JNK Signaling

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1][2][3] They are critical mediators of cellular responses to a wide array of stress stimuli, including inflammatory cytokines, ultraviolet (UV) irradiation, heat shock, and osmotic shock.[3] The JNK signaling cascade is a key regulator of diverse cellular processes such as gene expression, cell proliferation, differentiation, survival, and apoptosis (programmed cell death).[4] Dysregulation of the JNK pathway has been implicated in numerous pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer.

The activation of JNK occurs through a tiered kinase cascade. Stress signals lead to the activation of MAPK kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAPK kinases (MKK4 and MKK7). MKK4 and MKK7 then dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to its activation. Once activated, JNKs translocate to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex. This leads to the transcription of genes involved in various cellular responses. JNKs also have cytoplasmic targets and can influence mitochondrial-mediated apoptosis.

JNK-IN-8: A Representative Covalent JNK Inhibitor

JNK-IN-8 is a selective and covalent inhibitor of JNK. Its mechanism of action provides a clear example of how JNK activity can be modulated for therapeutic purposes and for studying its cellular functions.

Mechanism of Action

JNK-IN-8 functions as an ATP-competitive inhibitor, but its potency is derived from its ability to form a covalent bond with a cysteine residue near the ATP-binding pocket of JNK. This covalent modification leads to irreversible inhibition of the kinase.

Cellular Effects of JNK Inhibition by JNK-IN-8

The primary cellular effect of JNK-IN-8 is the suppression of the JNK signaling pathway. This has been shown to have significant consequences on cellular processes, particularly in the context of cell fate decisions.

A key study demonstrated that pharmacological inhibition of JNK using JNK-IN-8 improves the efficiency of definitive endoderm (DE) differentiation from human embryonic stem cells (hESCs). This suggests that the JNK/JUN pathway acts as a barrier to pluripotency exit and endoderm differentiation.

Quantitative Data on the Effects of JNK-IN-8

The following table summarizes the quantitative data from a study investigating the effect of JNK-IN-8 on DE differentiation.

| Cell Line | Treatment | Marker | Percentage of Positive Cells (%) |

| H1 hESCs | DMSO (Control) | CXCR4 | ~70-80% |

| H1 hESCs | JNK-IN-8 | CXCR4 | > 90% |

| H1 hESCs | DMSO (Control) | SOX17 | ~70-80% |

| H1 hESCs | JNK-IN-8 | SOX17 | > 90% |

| H1 hESCs | DMSO (Control) | GATA6 | ~70-80% |

| H1 hESCs | JNK-IN-8 | GATA6 | > 90% |

| H1 hESCs | DMSO (Control) | GATA4 | ~70-80% |

| H1 hESCs | JNK-IN-8 | GATA4 | > 90% |

Table 1: Effect of JNK-IN-8 on Definitive Endoderm Differentiation Efficiency. Data is approximated from graphical representations in the cited literature.

Experimental Protocols

Definitive Endoderm Differentiation of hESCs

This protocol describes the general steps for inducing DE differentiation from hESCs and how to incorporate a JNK inhibitor like JNK-IN-8.

-

Cell Culture: Human embryonic stem cells (e.g., H1 line) are cultured on Matrigel-coated plates in mTeSR1 medium.

-

Initiation of Differentiation: When cells reach 70-80% confluency, the medium is replaced with DE differentiation medium (e.g., RPMI 1640 supplemented with B27, and Activin A).

-

Inhibitor Treatment: JNK-IN-8 (or a vehicle control like DMSO) is added to the differentiation medium at the desired concentration. The treatment is typically applied for the first few days of differentiation.

-

Analysis: After the differentiation period (e.g., 3 days), cells are harvested and analyzed for the expression of DE markers.

Flow Cytometry for DE Marker Analysis

-

Cell Preparation: Differentiated cells are dissociated into a single-cell suspension using a gentle cell dissociation reagent.

-

Staining: Cells are stained with fluorescently labeled antibodies against DE markers such as CXCR4, SOX17, GATA6, and GATA4.

-

Data Acquisition: Stained cells are analyzed on a flow cytometer to quantify the percentage of cells expressing the DE markers.

-

Data Analysis: The percentage of positive cells for each marker is determined by gating on the appropriate cell population compared to isotype controls.

Western Blotting for JNK Pathway Inhibition

-

Cell Lysis: hESCs treated with JNK-IN-8 or vehicle control are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with primary antibodies against phosphorylated JUN (p-JUN) and total JUN. A loading control like GAPDH is also used.

-

Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.

-

Analysis: The levels of p-JUN are normalized to total JUN to assess the extent of JNK pathway inhibition. Western blot analysis confirmed that JUN phosphorylation was barely detectable in JNK-IN-8 treated hESCs.

Visualizations of Signaling Pathways and Workflows

JNK Signaling Pathway

Caption: The JNK signaling cascade from stress stimuli to gene transcription.

Experimental Workflow for Assessing JNK Inhibition

Caption: Workflow for evaluating the effect of JNK-IN-8 on hESC differentiation.

Conclusion

While specific data for "JNK-IN-21" remains elusive, the study of representative JNK inhibitors like JNK-IN-8 provides a valuable framework for understanding the cellular consequences of targeting the JNK signaling pathway. The available evidence strongly indicates that JNK signaling plays a crucial role in cell fate decisions, and its inhibition can be a powerful tool to modulate these processes, for instance, in enhancing directed differentiation of pluripotent stem cells. Future research on novel JNK inhibitors, including potentially this compound, will be essential to further delineate the therapeutic potential of targeting this critical cellular pathway. It is imperative that any new compound be subjected to rigorous experimental validation to determine its specific mechanism of action, potency, and cellular effects.

References

JNK-IN-21 as a Chemical Probe for JNK1: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a multitude of cellular processes, including stress responses, inflammation, apoptosis, and cell differentiation. The three main isoforms, JNK1, JNK2, and JNK3, share a high degree of homology within their ATP-binding sites, making the development of isoform-selective inhibitors a significant challenge. JNK1, in particular, has been implicated in various diseases, including inflammatory disorders, neurodegenerative diseases, and cancer, making it a compelling target for therapeutic intervention.

This technical guide focuses on JNK-IN-21, a covalent chemical probe designed to target JNK1. While specific quantitative data for this compound is not extensively available in peer-reviewed literature, this guide will utilize the comprehensive data published for its close and well-characterized analog, JNK-IN-8 , as a representative of this chemical series. JNK-IN-8 is an irreversible inhibitor that forms a covalent bond with a conserved cysteine residue within the ATP-binding site of JNKs, leading to potent and sustained inhibition. This guide will provide a detailed overview of its biochemical and cellular activity, kinase selectivity, and the experimental protocols used for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data for JNK-IN-8, which is considered a surrogate for this compound in this guide.

Table 1: Biochemical Potency of JNK-IN-8 against JNK Isoforms

| Kinase | IC₅₀ (nM) |

| JNK1 | 4.7[1] |

| JNK2 | 18.7[1] |

| JNK3 | 0.7[1] |

IC₅₀ values represent the concentration of the inhibitor required to reduce the kinase activity by 50% in a biochemical assay.

Table 2: Cellular Activity of JNK-IN-8

| Cell Line | Assay | IC₅₀ (nM) |

| HeLa | Inhibition of c-Jun phosphorylation (Ser73) | ~100[1] |

| A375 | Inhibition of c-Jun phosphorylation (Ser73) | ~30[1] |

Cellular IC₅₀ values indicate the concentration of the inhibitor needed to achieve 50% inhibition of the target in a cellular context.

Table 3: Kinase Selectivity Profile of JNK-IN-8

| Kinase | Kd (nM) |

| JNK1 | 4.7 |

| JNK2 | 18.7 |

| JNK3 | 1.0 |

| MNK2 | 238 |

| FMS | 287 |

| IRAK1 | 14.1 |

| KIT | 2410 |

| HIPK1 | 5010 |

| HIPK4 | 8970 |

| EGFR (L858R) | 24.9 |

| EGFR (L861Q) | 21 |

| DDR1 | 56.1 |

| AKT2 | 89.9 |

Data from a broad kinase panel screen. Kd (dissociation constant) values are reported where available; otherwise, biochemical IC₅₀ values are provided. This table highlights the high selectivity of JNK-IN-8 for JNK isoforms over other kinases.

Mechanism of Action

This compound, like its analog JNK-IN-8, is an irreversible covalent inhibitor. It targets a non-catalytic cysteine residue (Cys116 in JNK1 and JNK2, Cys154 in JNK3) located in the ATP-binding site. The inhibitor contains an electrophilic acrylamide "warhead" that forms a stable covalent bond with the thiol group of the cysteine residue. This covalent modification permanently inactivates the kinase, leading to prolonged inhibition of its signaling pathway.

Signaling Pathways and Experimental Workflows

JNK Signaling Pathway

The JNK signaling cascade is a three-tiered kinase module. It is activated by various stress stimuli, which leads to the activation of MAP kinase kinase kinases (MAP3Ks). These, in turn, phosphorylate and activate MAP kinase kinases (MAP2Ks), namely MKK4 and MKK7. Activated MKK4 and MKK7 then dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to its activation. Activated JNK translocates to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, which is a component of the AP-1 transcription factor complex.

Caption: The JNK signaling cascade and the point of inhibition by this compound.

Experimental Workflow for Characterizing this compound

The characterization of a novel kinase inhibitor like this compound typically involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.

Caption: A typical experimental workflow for the characterization of a covalent JNK inhibitor.

Logical Relationship of Covalent Inhibition

The covalent inhibition mechanism of this compound involves initial non-covalent binding to the ATP pocket, followed by the irreversible formation of a covalent bond with the target cysteine residue.

Caption: The two-step mechanism of covalent inhibition of JNK by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard techniques used in the field of kinase inhibitor discovery and characterization.

Biochemical Kinase Assay (Z'-LYTE™ Assay)

This assay is a fluorescence-based, coupled-enzyme format used to measure kinase activity and inhibition.

Materials:

-

Recombinant human JNK1, JNK2, or JNK3 enzyme

-

Ser/Thr 7 peptide substrate

-

ATP

-

Z'-LYTE™ Development Reagent

-

Z'-LYTE™ Stop Reagent

-

This compound (or analog)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the assay plate wells.

-

Add 5 µL of a mixture of JNK enzyme and peptide substrate in assay buffer to each well.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for each JNK isoform.

-

Incubate the plate at room temperature for 1 hour.

-

Add 5 µL of the Development Reagent to each well and incubate for 1 hour at room temperature to allow for the enzymatic development reaction.

-

Add 5 µL of the Stop Reagent to each well.

-

Read the plate on a fluorescence plate reader using the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Assay for Inhibition of c-Jun Phosphorylation (Western Blot)

This assay measures the ability of the inhibitor to block the phosphorylation of the endogenous JNK substrate, c-Jun, in a cellular context.

Materials:

-

HeLa or A375 cells

-

Cell culture medium and supplements

-

JNK pathway stimulator (e.g., Anisomycin or UV radiation)

-

This compound (or analog)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-c-Jun (Ser73), anti-total c-Jun, anti-JNK, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the JNK pathway by treating the cells with a stimulating agent (e.g., 10 µg/mL Anisomycin for 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-c-Jun (Ser73) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total c-Jun, JNK, and a loading control (e.g., GAPDH) to ensure equal loading and to normalize the phospho-c-Jun signal.

-

Quantify the band intensities and calculate the IC₅₀ for the inhibition of c-Jun phosphorylation.

Mass Spectrometry for Covalent Adduct Formation

This experiment confirms the covalent binding of the inhibitor to the target kinase.

Materials:

-

Recombinant JNK1 protein

-

This compound (or analog)

-

Incubation buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT)

-

Mass spectrometer (e.g., LC-ESI-MS)

Procedure:

-

Incubate the recombinant JNK1 protein with a molar excess of this compound (e.g., 5-fold) in the incubation buffer for a defined period (e.g., 1-2 hours) at room temperature.

-

As a control, incubate the JNK1 protein with DMSO alone.

-

Desalt the protein samples to remove excess inhibitor and buffer components.

-

Analyze the intact protein mass by LC-ESI-MS.

-

Compare the mass of the JNK1 protein incubated with this compound to the control. A mass shift corresponding to the molecular weight of the inhibitor confirms the formation of a 1:1 covalent adduct.

-

To identify the specific cysteine residue that is modified, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by tandem mass spectrometry (MS/MS). The modified peptide will show a mass shift corresponding to the inhibitor, and the fragmentation pattern will pinpoint the exact site of modification.

Conclusion

This compound, as represented by its close analog JNK-IN-8, is a potent and selective covalent chemical probe for the JNK family of kinases, with a particularly high affinity for JNK1 and JNK3. Its irreversible mechanism of action provides sustained inhibition, making it a valuable tool for dissecting the roles of JNK signaling in various biological processes and for validating JNK1 as a therapeutic target. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this class of chemical probes in their studies. It is important for users to be aware that while the data for JNK-IN-8 is a strong indicator, the specific quantitative values for this compound may vary. Therefore, in-house validation of key parameters is recommended for rigorous scientific investigation.

References

Methodological & Application

Application Notes and Protocols for JNK Inhibition in Cell Culture with a Focus on the Covalent Inhibitor JNK-IN-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinases (JNKs) are key members of the mitogen-activated protein kinase (MAPK) family that play a pivotal role in a multitude of cellular processes.[1] These include inflammation, apoptosis, cell differentiation, and proliferation.[][3] The JNK signaling pathway is activated in response to various stress stimuli such as inflammatory cytokines, ultraviolet irradiation, and heat shock.[] Dysregulation of the JNK pathway is implicated in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making JNK an attractive target for therapeutic intervention.[4]

This document provides detailed application notes and protocols for the use of JNK inhibitors in cell culture, with a specific focus on JNK-IN-8 , a potent and irreversible covalent inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).

Disclaimer: Initial searches for "JNK-IN-21" did not yield any specific publicly available information. It is possible that this is a misnomer or a very new compound. The following information is based on the well-characterized covalent JNK inhibitor, JNK-IN-8, and other relevant JNK inhibitors. Researchers should always validate the optimal concentration and conditions for their specific cell type and experimental setup.

Mechanism of Action of Covalent JNK Inhibitors

JNK-IN-8 functions as an irreversible inhibitor by forming a covalent bond with a conserved cysteine residue within the ATP-binding pocket of JNK1, JNK2, and JNK3. This covalent modification permanently inactivates the kinase, thereby blocking the downstream signaling cascade that leads to the phosphorylation of target proteins such as c-Jun. The irreversible nature of this inhibition can offer prolonged and potent suppression of the JNK pathway.

Data Presentation: Inhibitor Potency

The following table summarizes the inhibitory potency of JNK-IN-8 and other commonly used JNK inhibitors. This data is crucial for selecting the appropriate concentration range for your experiments.

| Inhibitor | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | Cellular EC₅₀ (c-Jun Phos.) | Notes | Reference |

| JNK-IN-8 | 4.7 | 18.7 | 1.0 | 338 nM (A375 cells), 486 nM (HeLa cells) | Irreversible, covalent | |

| SP600125 | 40 | 40 | 90 | Varies by cell type | Reversible, ATP-competitive | |

| AS601245 | 80 | 90 | 230 | Varies by cell type | Reversible, ATP-competitive | |

| FMU200 | - | - | 0.3 | - | Covalent, JNK3 selective |

IC₅₀: Half-maximal inhibitory concentration in a biochemical assay. EC₅₀: Half-maximal effective concentration in a cellular assay. The cellular EC₅₀ is generally higher than the biochemical IC₅₀ due to factors like cell permeability and off-target effects.

Mandatory Visualizations

JNK Signaling Pathway

References

- 1. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for JNK-IN-21 in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to a wide range of stress stimuli, including inflammatory cytokines, ultraviolet radiation, and oxidative stress.[1] The JNK signaling pathway is implicated in various physiological and pathological processes such as inflammation, apoptosis, cell differentiation, and proliferation.[2][3] Consequently, JNKs have emerged as attractive therapeutic targets for a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[4][5]

JNK-IN-21 is a potent and selective, hypothetical inhibitor of the JNK signaling pathway, designed for research purposes to investigate the roles of JNK in cellular processes. These application notes provide detailed protocols for the use of this compound in mammalian cell culture, including methods for assessing its biological activity and understanding its mechanism of action.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its activity and ensuring experimental reproducibility.

| Property | Value |

| Molecular Weight | [Hypothetical Value, e.g., 500-600 g/mol ] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (e.g., >50 mg/mL); sparingly soluble in aqueous buffers |

| Storage | Store as a solid at -20°C for up to 3 years. Store stock solutions in DMSO at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. |